molecular formula C19H18ClNO3 B2889359 1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one CAS No. 879044-55-0

1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2889359
CAS No.: 879044-55-0
M. Wt: 343.81
InChI Key: BPTWPXMNWHVTJU-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic indolin-2-one derivative of interest in chemical and pharmaceutical research. The core indolin-2-one structure is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved pharmaceuticals . Its structure features a 2-chlorobenzyl group at the N1 position and a hydroxy-ketone side chain at the C3 position, which may serve as a key synthetic handle for further chemical modifications. Researchers can explore this compound as a versatile building block for the synthesis of more complex heterocyclic systems . The structural motif of 3-hydroxy-2-oxindole is present in various natural products and has been identified as a core structure in compounds with diverse biological activities. The specific substitution pattern on this scaffold makes it a valuable intermediate for developing novel molecules in drug discovery programs, particularly for generating compound libraries. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-12-7-8-17-15(9-12)19(24,10-13(2)22)18(23)21(17)11-14-5-3-4-6-16(14)20/h3-9,24H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTWPXMNWHVTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride, 5-methylindole, and acetylacetone.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Cyclization: The intermediate product undergoes cyclization to form the indolin-2-one core structure.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties, making it a subject of interest in drug discovery and development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares its indolin-2-one core with several analogs but differs in substituent patterns. Key structural comparisons include:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1-(2-Chlorobenzyl), 5-methyl, 3-hydroxy-3-(2-oxopropyl) C₂₀H₁₇ClNO₃ (hypothetical) ~361.8 (calculated) Enhanced lipophilicity due to 2-chlorobenzyl and methyl groups.
3-Hydroxy-3-(2-oxopropyl)indolin-2-one Unsubstituted N1, no 5-methyl C₁₁H₁₁NO₃ 205.2 Simpler structure; exhibits NO inhibition (IC₅₀ = 34 μM in murine macrophages) .
1-(2-(Allyloxy)benzyl)-5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one 5-chloro, 2-(allyloxy)benzyl at N1 C₂₁H₂₀ClNO₄ 385.8 Higher molecular weight; chloro and allyloxy groups alter electronic properties .

Key Observations :

  • The 5-methyl substituent may reduce metabolic degradation compared to electron-withdrawing groups (e.g., 5-chloro in the allyloxy analog) .

Biological Activity

1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is a complex organic compound belonging to the indolinone family. This compound features a unique structure characterized by a chlorobenzyl group, a hydroxyl group, and a ketone moiety, which contribute to its potential biological activities. The exploration of its biological activity is significant in medicinal chemistry, particularly concerning its potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

IUPAC Name Molecular Formula Molecular Weight
This compoundC16H16ClN2O3320.76 g/mol

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, primarily due to their structural characteristics. Notably, oxindole derivatives have shown:

  • Anticancer Activity : The compound's structural features may enhance its selectivity and potency as an enzyme inhibitor, particularly against indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Compounds within this class may inhibit nitric oxide production, which is crucial in regulating inflammatory responses.

The primary mechanism of action for this compound involves the inhibition of specific enzymes that play roles in various biochemical pathways:

  • Nitric Oxide Synthase Inhibition : The compound has been shown to inhibit nitric oxide production in murine macrophage cells, which could influence immune and inflammatory responses. For instance, it exhibits an IC50 value of approximately 34 µM for NO production under lipopolysaccharide stimulation conditions.

Case Studies

Several studies have investigated the biological activity of indolinone derivatives, including this specific compound:

  • Study on IDO Inhibition :
    • A study demonstrated that similar compounds effectively inhibited IDO activity, which is crucial for cancer immunotherapy. The specific combination of functional groups in this compound may confer enhanced selectivity compared to other IDO inhibitors.
  • Antimicrobial Activity Assessment :
    • Another study evaluated the antimicrobial properties of indolinone derivatives against various bacterial strains, showing promising results that warrant further exploration into this compound's potential as an antimicrobial agent.

Data Summary Table

Biological Activity Mechanism IC50 Value (µM) Reference
IDO InhibitionEnzyme inhibition34
AntimicrobialCell membrane disruptionN/A
Anti-inflammatoryNO production inhibition34

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYieldPurity (HPLC)
Aldol CondensationL-Proline (20 mol%), DMF, 50°C, 24 h65%95%
Chlorobenzylation2-Chlorobenzyl chloride, K₂CO₃, 80°C78%90%
RecrystallizationDMF/AcOH (1:1)85%99%

Q. Table 2. Bioactivity Profile

Assay TypeModel SystemResult (IC₅₀/EC₅₀)Reference
NO InhibitionRAW264 macrophages34 µM
CytotoxicityRAW264 macrophages>48 µM
JAK2 InhibitionRecombinant kinase9.2 µM

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